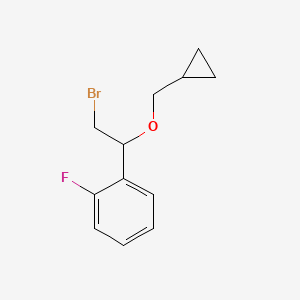
1-(Ethylsulfonyl)indolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)indolin-4-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H14N2O2S and a molecular weight of 226.3 g/mol .
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)indolin-4-amine can be achieved through various methods. One common approach involves the reaction of indoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Ethylsulfonyl)indolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. .
Scientific Research Applications
1-(Ethylsulfonyl)indolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)indolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(Ethylsulfonyl)indolin-4-amine can be compared with other indole derivatives, such as:
1-(Methylsulfonyl)indolin-4-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Phenylsulfonyl)indolin-4-amine: Contains a phenylsulfonyl group, which may result in different biological activities.
1-(Butylsulfonyl)indolin-4-amine: Has a butylsulfonyl group, which can affect its chemical reactivity and biological properties. The uniqueness of this compound lies in its specific ethylsulfonyl group, which can influence its chemical and biological behavior
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-ethylsulfonyl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C10H14N2O2S/c1-2-15(13,14)12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7,11H2,1H3 |
InChI Key |
VWIBBURFYRDNGX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


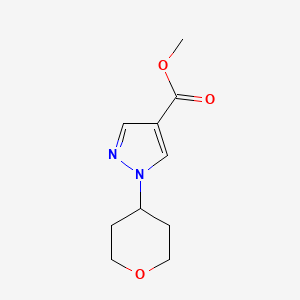

![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)
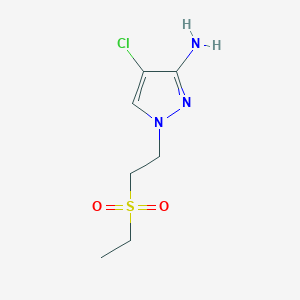
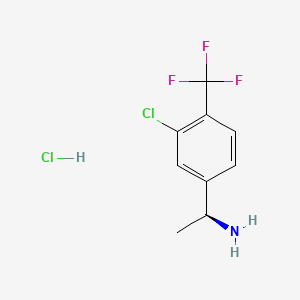

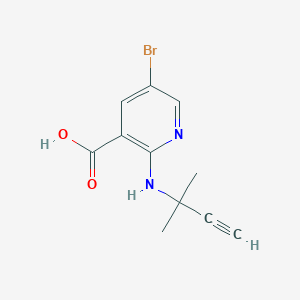
![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)
![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)


